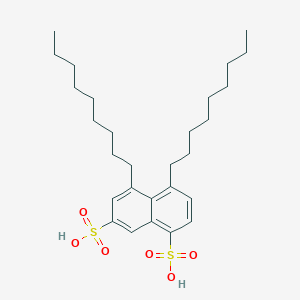

Docetaxel Hydroxy-tert-butyl-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

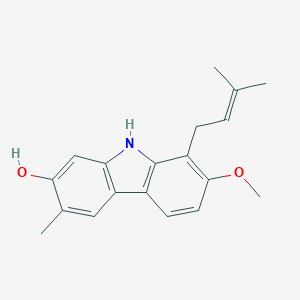

Arachidonylcyclopropylamide is a synthetic compound known for its role as an agonist of the cannabinoid receptor 1. This compound is characterized by its high selectivity and potency towards the cannabinoid receptor 1, making it a valuable tool in cannabinoid research .

Mechanism of Action

Target of Action

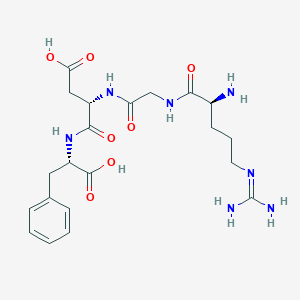

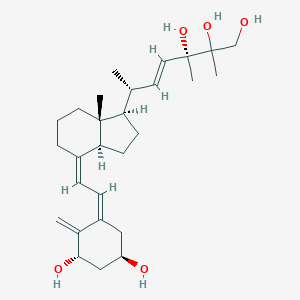

Docetaxel Hydroxy-tert-butyl-carbamate, a derivative of Docetaxel , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets by reversibly binding to microtubulin . This binding occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . It is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics . By binding to microtubules, it disrupts their normal function, thereby stopping cell division . This leads to cell death, particularly in rapidly dividing cancer cells .

Pharmacokinetics

This compound exhibits a membrane permeability rate of 1 × 10 –6 cm/s and possesses a water solubility of 0.025 μg/ml . It is metabolized by the CYP3A4/5 isoenzyme into four metabolites: M1, M2, M3, and M4 . Docetaxel undergoes hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . It is primarily eliminated through fecal excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and promotion of cell death . This is particularly effective in cancer cells, which are characterized by rapid and uncontrolled division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can impact its bioavailability and distribution within the body . Additionally, its metabolism by the CYP3A4/5 isoenzyme can be affected by factors that influence enzyme activity, such as other drugs, certain foods, and individual genetic variations .

Biochemical Analysis

Biochemical Properties

Docetaxel Hydroxy-tert-butyl-carbamate interacts with microtubules in cells . It promotes the assembly of these microtubules and prevents their disassembly into free tubulin . This interaction with microtubules is crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells. It is known to inhibit cell replication by inducing a sustained mitosis block at the metaphase-anaphase boundary . It also disrupts tubulin in the cell membrane and has direct inhibitory effects on the disassembly of the interphase cytoskeleton .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to microtubules . It hyper-stabilizes the structure of microtubules, thereby disrupting the cell’s ability to use its cytoskeleton in a flexible manner . This leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have sustained effects on the inhibition of tumor growth . It also shows no obvious recurrence, even after the drug administration was stopped for 30 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It can effectively suppress the growth of tumor xenografts in vivo and even induce complete tumor regression .

Metabolic Pathways

The main metabolic pathway of this compound involves the oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring . This leads to the formation of a primary alcohol (M-2), which after a second oxidation probably via an intermediate aldehyde, leads to the formation of two cyclic hydroxyoxazolidinones which are diastereomers (M-1 and M-3) .

Transport and Distribution

This compound is widely distributed in tissues . It is mainly excreted from the body via the hepatobiliary route, whereas less than 10% of the dose is excreted in the urine .

Subcellular Localization

The subcellular localization of this compound is primarily associated with microtubules . It binds to these structures, promoting their assembly and preventing their disassembly into free tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving the cyclopropylation of arachidonic acid derivatives. The process typically involves the following steps:

Preparation of Arachidonic Acid Derivative: Arachidonic acid is first converted into an appropriate derivative, such as an ester or amide.

Cyclopropylation: The derivative is then subjected to cyclopropylation using cyclopropylamine under controlled conditions.

Purification: The resulting product is purified using chromatographic techniques to obtain pure arachidonylcyclopropylamide.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of arachidonylcyclopropylamide on a larger scale would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Arachidonylcyclopropylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert arachidonylcyclopropylamide into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Arachidonylcyclopropylamide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of cannabinoid receptor agonists.

Biology: The compound is employed in experiments to understand the role of cannabinoid receptors in various biological processes.

Medicine: Arachidonylcyclopropylamide is investigated for its potential therapeutic effects, particularly in pain management and neuroprotection.

Industry: It is used in the development of cannabinoid-based pharmaceuticals and other related products.

Comparison with Similar Compounds

Arachidonyl Ethanolamide:

Arachidonyl-2-chloroethylamide: Another synthetic cannabinoid receptor agonist with high selectivity for cannabinoid receptor 1.

Arachidonyl Glycine: An endogenous compound that modulates cannabinoid receptor activity.

Uniqueness: Arachidonylcyclopropylamide is unique due to its cyclopropyl group, which enhances its selectivity and potency towards cannabinoid receptor 1. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .

Properties

CAS No. |

154044-57-2 |

|---|---|

Molecular Formula |

C43H53NO15 |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

InChI Key |

HABZZLXXUPZIJD-VCVYQWHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Synonyms |

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)